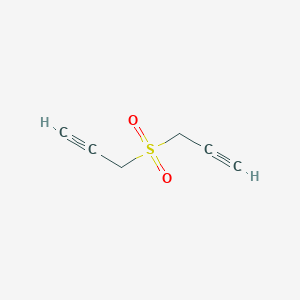
3-(Prop-2-yne-1-sulfonyl)prop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-yne-1-sulfonyl)prop-1-yne is an organic compound with the molecular formula C6H6O2S. This compound is characterized by the presence of a sulfonyl group attached to a prop-1-yne backbone, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barbirol Method: Propargyl alcohol is obtained by reacting barbirol with allyl magnesium bromide, followed by dehydration reaction catalyzed by acid to generate propargyl ether.
Alkali Catalysis: Alcohol reacts with halogenated alkyne to generate propargyl ether under alkali catalysis.
Industrial Production Methods
The industrial production of 3-(Prop-2-yne-1-sulfonyl)prop-1-yne typically involves the reaction of prop-2-yne-1-sulfonyl chloride with various organic substrates under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-yne-1-sulfonyl)prop-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-yne-1-sulfonyl)prop-1-yne involves its interaction with molecular targets through its sulfonyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-2-yne-1-sulfinyl)prop-1-yne: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Sodium prop-2-yne-1-sulfonate: Contains a sodium salt of the sulfonyl group.
Eigenschaften
Molekularformel |
C6H6O2S |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
3-prop-2-ynylsulfonylprop-1-yne |
InChI |
InChI=1S/C6H6O2S/c1-3-5-9(7,8)6-4-2/h1-2H,5-6H2 |
InChI-Schlüssel |
RJAQXMAQJDHOSH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCS(=O)(=O)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
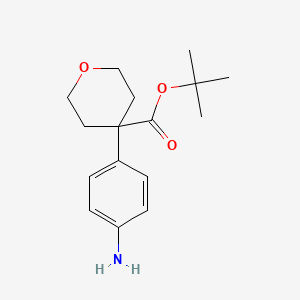
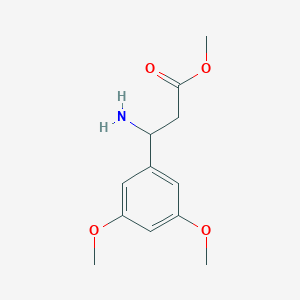
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)
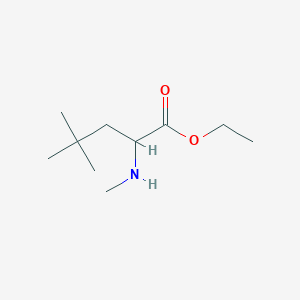
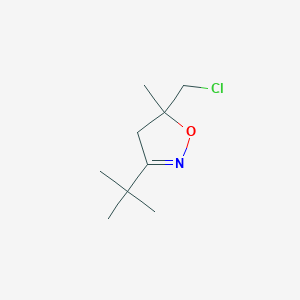
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)
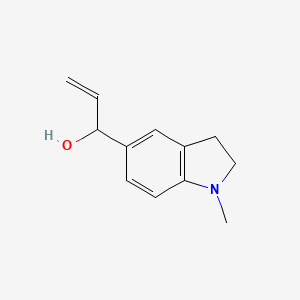
![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)
![2-Phenylspiro[3.3]heptan-2-ol](/img/structure/B13509200.png)
![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
![Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
![1-[3-(Cyclopentyloxy)phenyl]ethan-1-one](/img/structure/B13509224.png)
![1-[5-(Propan-2-yloxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13509237.png)
